Prop-2-en-1-yl 2,4,6-tribromobenzoate
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Overview
Description
Prop-2-en-1-yl 2,4,6-tribromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-en-1-yl group attached to a 2,4,6-tribromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2,4,6-tribromobenzoate typically involves the esterification of 2,4,6-tribromobenzoic acid with prop-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2,4,6-tribromobenzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tribromo groups can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of less brominated benzoate derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Prop-2-en-1-yl 2,4,6-tribromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2,4,6-tribromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 2,4-dibromobenzoate
- Prop-2-en-1-yl 2,6-dibromobenzoate
- Prop-2-en-1-yl 2,4,6-trichlorobenzoate
Uniqueness
Prop-2-en-1-yl 2,4,6-tribromobenzoate is unique due to the presence of three bromine atoms on the benzoate ring, which imparts distinct chemical and physical properties compared to its less brominated or chlorinated analogs. This high degree of bromination can influence the compound’s reactivity, stability, and potential biological activities.
Properties
CAS No. |
925231-44-3 |
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Molecular Formula |
C10H7Br3O2 |
Molecular Weight |
398.87 g/mol |
IUPAC Name |
prop-2-enyl 2,4,6-tribromobenzoate |
InChI |
InChI=1S/C10H7Br3O2/c1-2-3-15-10(14)9-7(12)4-6(11)5-8(9)13/h2,4-5H,1,3H2 |
InChI Key |
UMOHVQSZPYDDDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
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